molecular formula C20H23NO4 B13220595 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid

Cat. No.: B13220595
M. Wt: 341.4 g/mol
InChI Key: LVSOAWVHWNYMJR-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is a complex organic compound used in various scientific research fields. It is known for its unique structure, which includes a benzyloxycarbonyl group, a dimethyl group, and a methylphenyl group. This compound is often utilized in the synthesis of peptides and proteins due to its ability to activate carboxyl groups on amino acids, facilitating peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dimethyl and methylphenyl groups through various organic reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to control reaction conditions precisely. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid involves its ability to activate carboxyl groups on amino acids, facilitating peptide bond formation. This activation is achieved through the formation of a reactive intermediate, which then reacts with the amino group of another amino acid to form a peptide bond. The molecular targets and pathways involved in this process are primarily related to the synthesis and modification of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
  • 3,3’-[(2-((Benzyloxy)carbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl]bis(oxy)dipropanoic acid

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is unique due to its specific combination of functional groups, which provide distinct reactivity and properties. This uniqueness makes it particularly valuable in peptide synthesis and other specialized applications.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H23NO4/c1-14-9-7-8-12-16(14)17(20(2,3)18(22)23)21-19(24)25-13-15-10-5-4-6-11-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

LVSOAWVHWNYMJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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